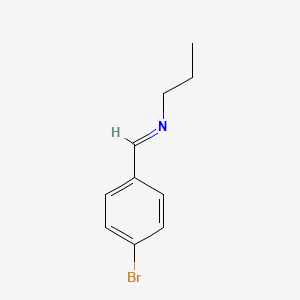

p-Bromobenzylidene-propyl-amine

Description

Structure

3D Structure

Properties

CAS No. |

54979-13-4 |

|---|---|

Molecular Formula |

C10H12BrN |

Molecular Weight |

226.11 g/mol |

IUPAC Name |

1-(4-bromophenyl)-N-propylmethanimine |

InChI |

InChI=1S/C10H12BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,8H,2,7H2,1H3 |

InChI Key |

DAKVGMUXIVYXHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN=CC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of P Bromobenzylidene Propyl Amine

Condensation Reactions for Imine Synthesis

Optimized Reaction Conditions and Catalytic Approaches

To enhance the formation of p-Bromobenzylidene-propyl-amine, various catalytic and optimization strategies have been developed. The fundamental challenge in imine synthesis is the reversible nature of the reaction. peerj.com To drive the equilibrium toward the product side, removal of the water by-product is essential. youtube.com This can be achieved classically with a Dean-Stark apparatus or by using drying agents. youtube.com

Modern approaches often focus on catalysis to accelerate the reaction. Acid catalysis is a common method, where a proton source activates the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the amine. youtube.com

Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for recycling. Amberlyst® 15, a solid acidic resin, has proven effective for synthesizing various imines in high yields under solvent-free (neat) conditions at room temperature. peerj.com This method avoids the need for harsh solvents and simplifies product purification. peerj.com Other solvent-free approaches include using calcium oxide as a catalyst under microwave irradiation, which can significantly reduce reaction times. researchgate.net

A novel approach involves using the imine product itself as a self-replicating catalyst. researchgate.net Introducing a small amount of the pre-formed imine at the beginning of the reaction can lead to an autocatalytic process, showing a characteristic sigmoidal reaction rate profile. researchgate.net Furthermore, simply mixing the aldehyde and amine and removing the water under reduced pressure can yield the imine in excellent quantities without any catalyst, highlighting a significant rate change that occurs with the phase transition of the reactants. scirp.orgscirp.org

Catalytic Approaches for Imine Synthesis

| Catalyst/Method | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Acid Catalysis (e.g., H+) | Acidic medium | Activates carbonyl group for nucleophilic attack. | youtube.com |

| Amberlyst® 15 | Solvent-free, room temperature | Heterogeneous, recyclable, high yields, easy separation. | peerj.com |

| Calcium Oxide (CaO) | Solvent-free, microwave irradiation | Good to excellent yields, rapid reaction. | researchgate.net |

| Self-Replication | Doping with product | Autocatalytic, accelerates reaction rate. | researchgate.net |

| Pressure Reduction | Solvent- and catalyst-free | Excellent yields, no purification needed, environmentally benign. | scirp.orgscirp.org |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent, or the lack thereof, plays a critical role in the synthesis of this compound. While traditional syntheses often use organic solvents that allow for azeotropic removal of water, contemporary methods increasingly favor more sustainable options.

Solvent-free, or "neat," reaction conditions are highly effective, often providing excellent yields. peerj.comscirp.org These reactions are typically carried out by simply mixing the neat reactants, sometimes with a heterogeneous catalyst, which aligns with green chemistry principles by eliminating solvent waste. peerj.comresearchgate.net

Water itself has been explored as an eco-friendly solvent for imine synthesis. digitellinc.com The use of water, particularly in combination with sonication, can enhance reactant solubility and accelerate reaction kinetics, leading to high yields of pure products. digitellinc.com This approach minimizes environmental impact and simplifies product isolation, which can often be achieved through simple filtration. digitellinc.com

Supercritical carbon dioxide (sc-CO₂) represents another innovative green solvent. chemistryviews.org In this medium, CO₂ acts as both a solvent and a promoter. The water produced during the condensation reacts with CO₂ to form carbonic acid in situ, which then autocatalyzes the imine formation. chemistryviews.org This method yields highly pure, crystalline products without the need for conventional organic solvents. chemistryviews.org

Impact of Solvents on Imine Synthesis

| Solvent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Solvent-Free (Neat) | Room temp. or microwave, +/- catalyst | Eliminates solvent waste, simplifies workup, high yields. | peerj.comscirp.org |

| Water | Often with sonication | Eco-friendly, can enhance reaction rates, high purity products. | digitellinc.com |

| Supercritical CO₂ | 35 °C, 15 MPa | Non-toxic, non-flammable, autocatalytic, high purity products. | chemistryviews.org |

Green Chemistry Principles in Synthetic Routes

The synthesis of imines like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste and environmental impact. Key strategies include the use of transition metal catalysis for direct synthesis from amines, avoiding the need to first prepare the aldehyde. rsc.orgresearchgate.net

The application of heterogeneous catalysts such as Amberlyst® 15 is a prime example of a green approach, as the catalyst is easily separated and can be reused, minimizing waste. peerj.com Similarly, solvent-free syntheses, whether conducted at room temperature, under microwave irradiation, or via pressure reduction, are inherently greener as they eliminate the use and disposal of hazardous organic solvents. peerj.comresearchgate.netscirp.org

The use of water as a solvent or supercritical CO₂ as a reaction medium are at the forefront of green synthetic methodologies for imine formation. digitellinc.comchemistryviews.org These techniques not only reduce the environmental footprint but can also enhance reaction efficiency and product purity, demonstrating that sustainable practices can lead to superior chemical processes. digitellinc.comchemistryviews.org

Advanced Synthetic Strategies Involving the Imine Moiety

Once formed, the this compound molecule is not static; its imine bond and substituted moieties serve as handles for further, more complex chemical transformations.

Functionalization at the Benzylidene and Propyl Moieties

The structure of this compound offers distinct sites for subsequent functionalization.

Benzylidene Moiety : The bromine atom on the aromatic ring is a key site for functionalization. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, effectively replacing the bromine with aryl, vinyl, or alkynyl groups, thereby creating a diverse library of new compounds from a single imine precursor. The imine functionality is often stable under these conditions. beilstein-journals.org

Multicomponent Reaction Pathways

Imines are exceptionally useful intermediates in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. nih.gov this compound, or its constituent aldehyde and amine, can be a key building block in such processes.

A prominent example is the A³ coupling (Aldehyde-Amine-Alkyne) reaction to form propargylamines. nih.gov In this reaction, p-bromobenzaldehyde, propylamine (B44156), and a terminal alkyne would react, likely catalyzed by a metal such as copper or gold, to generate a propargylamine (B41283) derivative. nih.govmdpi.com The imine is formed in situ and is then attacked by the nucleophilic acetylide. mdpi.com

The imine can also act as an electrophilic partner in palladium-catalyzed MCRs to produce highly functionalized acyclic and cyclic nitrogen-containing compounds. beilstein-journals.org For instance, an imine can react with an acid chloride and an organotin reagent in a three-component process to yield α-substituted amides. beilstein-journals.org Such pathways highlight the synthetic versatility of the imine moiety in rapidly building molecular complexity. nih.govsemanticscholar.org

Mechanistic Investigations of Reaction Intermediates

The reactivity of this compound is centered around the electrophilic nature of the imine carbon. Upon protonation or activation with a Lewis acid, the iminium ion intermediate becomes a highly reactive electrophile. This enhanced electrophilicity is a key principle in many of its chemical transformations.

Mechanistic studies on related imine systems highlight the formation of key reactive intermediates. For instance, in cycloaddition reactions, the imine can act as a dienophile or, when appropriately substituted, as part of a diene system. Photochemical excitation can lead to the formation of an excited state with N-centered radical character, which can initiate radical cyclization cascades. nih.gov While direct mechanistic studies on this compound are scarce, the general principles of imine reactivity provide a framework for understanding its behavior. The formation of intermediates such as iminium salts is crucial for subsequent nucleophilic additions.

Derivatization and Scaffold Modification Studies

The chemical scaffold of this compound offers multiple sites for modification, including the imine bond, the aromatic ring, and the propyl group. This allows for the synthesis of a diverse range of derivatives and the incorporation of this unit into larger, more complex molecules.

Synthesis of Analogues for Structure-Reactivity Analysis

The synthesis of analogues of this compound is a valuable strategy for conducting structure-activity relationship (SAR) studies. By systematically varying the substituents on the aromatic ring or modifying the alkyl chain of the amine, researchers can probe the electronic and steric effects on the molecule's reactivity and biological activity, if any.

For example, studies on other substituted benzylidene derivatives have shown that the nature and position of substituents on the aromatic ring significantly influence their biological properties. nih.govresearchgate.netnih.gov In the context of this compound, analogues could be synthesized by reacting p-bromobenzaldehyde with a variety of primary amines, or by using different substituted benzaldehydes with propylamine. The resulting library of compounds can then be screened for desired properties, and the data used to build a SAR model. This approach is common in medicinal chemistry for optimizing lead compounds. rsc.org

| Parameter | Description |

| Aromatic Substituent | The bromo-group at the para position influences the electronic properties of the aromatic ring and can be a site for further functionalization (e.g., through cross-coupling reactions). |

| Imine Bond | The C=N bond is susceptible to nucleophilic attack and can be reduced or participate in cycloaddition reactions. |

| Alkyl Chain | The propyl group can be varied to modulate lipophilicity and steric bulk. |

Incorporation into Complex Molecular Frameworks

The reactivity of the imine functionality makes this compound a useful building block for the synthesis of more complex molecular frameworks, including heterocyclic compounds. One notable application of imines is in the synthesis of quinoline (B57606) derivatives. The reaction of an imine with an appropriate coupling partner can lead to the formation of the quinoline core, a scaffold present in many biologically active compounds. jocpr.comnih.gov

For instance, imines can undergo cycloaddition reactions with alkenes or alkynes to form various heterocyclic rings. researchgate.netnih.gov The bromo-substituent on the phenyl ring of this compound also provides a handle for further elaboration through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of intricate molecular architectures. researchgate.netresearchgate.net

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | Dienophile (e.g., alkene) | Substituted Tetrahydroquinoline | Synthesis of bioactive heterocycles |

| This compound | Organometallic reagent | Substituted Propylamine | Introduction of new functional groups |

| This compound | Reducing agent (e.g., NaBH4) | N-propyl-p-bromobenzylamine | Synthesis of secondary amines |

Spectroscopic Characterization and Structural Elucidation of P Bromobenzylidene Propyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms in p-Bromobenzylidene-propyl-amine can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the p-bromophenyl group and the aliphatic protons of the propyl group, as well as the characteristic imine proton.

The aromatic region would likely show two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the bromine atom are expected to resonate at a different chemical shift than the protons meta to the bromine atom. Based on data from similar compounds like (E)-1-(4-bromophenyl)-N-phenylmethanimine, the aromatic protons are anticipated to appear in the range of δ 7.5-7.8 ppm. rsc.org The imine proton (CH=N) is expected to produce a singlet in the downfield region of the spectrum, typically around δ 8.3 ppm, a characteristic chemical shift for this functional group. rsc.org

The propyl group will display three distinct sets of signals. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) are expected to be a triplet at approximately δ 3.5-3.8 ppm. The subsequent methylene protons (-CH₂-) would likely appear as a sextet around δ 1.6-1.8 ppm. The terminal methyl group (-CH₃) is expected to be a triplet in the upfield region, around δ 0.9-1.0 ppm. The splitting patterns arise from the spin-spin coupling with adjacent non-equivalent protons, following the n+1 rule. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Imine-H | ~8.3 | Singlet |

| Aromatic-H (ortho to Br) | ~7.7 | Doublet |

| Aromatic-H (meta to Br) | ~7.5 | Doublet |

| N-CH₂ | ~3.6 | Triplet |

| -CH₂- | ~1.7 | Sextet |

| -CH₃ | ~0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbons of the p-bromophenyl ring, the imine carbon, and the carbons of the propyl group.

The imine carbon (C=N) is characteristically found in the downfield region of the spectrum, likely between δ 160-165 ppm. The carbons of the aromatic ring will appear in the δ 120-150 ppm range. The carbon atom bonded to the bromine (C-Br) is expected to be observed around δ 125 ppm, while the other aromatic carbons will have chemical shifts influenced by their position relative to the imine and bromine substituents. For instance, in a similar compound, (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate, the aromatic and imine carbons resonate in this region. fupress.net

The aliphatic carbons of the propyl group will be in the upfield region of the spectrum. The carbon of the N-CH₂ group is expected at approximately δ 50-60 ppm. The central -CH₂- carbon will likely be around δ 20-30 ppm, and the terminal -CH₃ carbon will be the most upfield, at approximately δ 10-15 ppm. These predicted values are based on the known spectra of propylamine (B44156) and related structures. docbrown.inforsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N | ~163 |

| Aromatic C-H | ~129-132 |

| Aromatic C-Br | ~125 |

| Aromatic C (ipso to C=N) | ~135 |

| N-CH₂ | ~55 |

| -CH₂- | ~25 |

| -CH₃ | ~11 |

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound, advanced NMR techniques could be employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be particularly informative.

A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity of the propyl chain (¹H-¹H correlations between the -CH₃, -CH₂-, and N-CH₂ groups) and the through-bond coupling of the aromatic protons.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons (¹H-¹³C correlations). This would definitively assign the proton signals to their corresponding carbon atoms in both the aromatic and aliphatic regions of the molecule. For more complex structural elucidation, especially in cases of isomerism or ambiguity, techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) ¹H-¹³C correlations.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various stretching and bending vibrations of its functional groups.

A key absorption would be the C=N stretching vibration of the imine group, which is expected to appear in the region of 1640-1690 cm⁻¹. The C-Br stretching vibration would likely be observed in the lower frequency region, typically around 500-600 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group would appear just below 3000 cm⁻¹. docbrown.info

The spectrum would also show aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The N-H bending vibrations characteristic of primary amines would be absent, confirming the formation of the Schiff base. orgchemboulder.com The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range for the aliphatic amine portion. orgchemboulder.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3050 |

| Aliphatic C-H | Stretching | ~2850-2960 |

| C=N (Imine) | Stretching | ~1660 |

| Aromatic C=C | Stretching | ~1450-1600 |

| C-N | Stretching | ~1200 |

| C-Br | Stretching | ~550 |

Fourier Transform Raman (FT-Raman) Spectroscopy and Band Assignments

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the C=N stretching vibration would also be observable, often as a strong band.

The aromatic ring vibrations are typically strong in Raman spectra. The symmetric "ring breathing" vibration of the para-substituted benzene ring would give a characteristic strong band. The C-Br stretch is also expected to be Raman active. The aliphatic C-H stretching and bending vibrations will also be present. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. For related compounds, vibrational assignments are often supported by computational methods like Density Functional Theory (DFT). nih.govnih.gov

Table 4: Predicted FT-Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3050 |

| Aliphatic C-H | Stretching | ~2850-2960 |

| C=N (Imine) | Stretching | ~1660 |

| Aromatic C=C | Ring Breathing | ~1600 |

| C-Br | Stretching | ~550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound, like other Schiff bases synthesized from aromatic aldehydes, is characterized by distinct absorption bands in the UV-Vis region. These bands correspond to electronic transitions between different molecular orbitals. The primary electronic transitions observed for this class of compounds are π → π* and n → π* transitions.

The UV-Vis spectrum of Schiff bases derived from substituted benzaldehydes typically exhibits two or three main absorption bands. The bands at shorter wavelengths are generally assigned to the π → π* transitions within the aromatic rings. Another significant band corresponds to the π → π* transition of the azomethine (-CH=N-) chromophore. In some cases, a longer wavelength band may appear, which is attributed to an intramolecular charge transfer (CT) transition, often involving the entire conjugated system of the molecule. researchgate.netnih.gov

For this compound, the presence of the bromine atom on the phenyl ring and the propyl group on the nitrogen atom influences the position and intensity of these absorption maxima. The electronic spectrum of Schiff bases is influenced by the nature of the substituents on both the aldehyde and amine moieties.

Based on studies of similar Schiff bases, the following electronic transitions are expected for this compound:

| Transition | Approximate Wavelength (λmax, nm) | Chromophore |

| π → π | ~200-250 | Phenyl Ring |

| π → π | ~270-300 | Azomethine group (-CH=N-) |

| n → π* | ~320-350 | Imine group (lone pair on Nitrogen) |

This is an interactive data table. You can sort and filter the data.

The π → π* transition of the phenyl ring is a high-energy transition and thus appears at a shorter wavelength. The π → π* transition of the imine group occurs at a longer wavelength due to the extended conjugation. The n → π* transition, involving the non-bonding electrons of the nitrogen atom, is typically weaker and appears at the longest wavelength. The solvent polarity can also affect the position of these bands, with polar solvents often causing a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound through the analysis of its fragmentation pattern upon ionization. For this compound (C10H12BrN), the molecular weight is approximately 226.11 g/mol , considering the major isotopes of bromine (⁷⁹Br and ⁸¹Br). The mass spectrum will characteristically show a pair of molecular ion peaks [M]⁺ and [M+2]⁺ with nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. docbrown.info

The fragmentation of the molecular ion of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the imine group and within the alkyl chain.

A plausible fragmentation pattern for this compound is detailed below:

| m/z (mass-to-charge ratio) | Fragment Ion | Plausible Fragmentation Pathway |

| 225/227 | [C₁₀H₁₂BrN]⁺ | Molecular ion peak |

| 196/198 | [C₈H₈BrN]⁺ | Loss of an ethyl radical (•C₂H₅) from the propyl group |

| 184/186 | [C₇H₆Br]⁺ | Cleavage of the C-N single bond, loss of propylamine |

| 155/157 | [C₆H₄Br]⁺ | Loss of HCN from the [C₇H₆Br]⁺ fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed by rearrangement and loss of Br and C₃H₅N |

| 43 | [C₃H₇]⁺ | Propyl cation, from cleavage of the N-propyl bond |

This is an interactive data table. You can sort and filter the data.

The fragmentation is initiated by the ionization of the molecule. A common fragmentation pathway for imines is the α-cleavage, which in this case would involve the breaking of the bond between the first and second carbon atoms of the propyl group, leading to the loss of an ethyl radical and the formation of a stable iminium cation at m/z 196/198. Another significant fragmentation would be the cleavage of the C-N single bond, resulting in the formation of a bromobenzyl cation at m/z 184/186. Further fragmentation of the aromatic portion can lead to the loss of the bromine atom or other characteristic aromatic fragments. The presence of the propyl group can also lead to fragments such as the propyl cation at m/z 43. researchgate.netdocbrown.info

Conformational Analysis and Molecular Dynamics of P Bromobenzylidene Propyl Amine

Solution-State Conformational Equilibria via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational equilibria of molecules in solution. For p-Bromobenzylidene-propyl-amine, several dynamic processes are anticipated to be observable using NMR techniques.

E/Z Isomerism around the Imine Bond

The carbon-nitrogen double bond (C=N) of imines is a site of potential stereoisomerism, leading to the existence of E and Z isomers. In many Schiff bases, the E isomer, where the substituent on the nitrogen is trans to the aromatic ring, is generally more stable due to reduced steric hindrance. researchgate.net However, in solution, an equilibrium between the E and Z forms is often established. najah.edu

The ratio of these isomers can be quantified through ¹H NMR by integrating the signals of protons in the vicinity of the C=N bond, such as the imine proton (CH=N). researchgate.netnajah.edu For analogous aldimines, the E isomer is often the major or exclusively observed form in the NMR spectrum. najah.edu The presence of two sets of signals for the imine proton and adjacent groups would indicate a mixture of E and Z isomers. researchgate.net The equilibrium can be influenced by factors such as the solvent and the nature of the substituents on both the aromatic ring and the nitrogen atom. najah.edu

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for E/Z Isomers of an Analogous Aromatic Schiff Base. Disclaimer: The following data is representative of analogous aromatic Schiff bases and is intended for illustrative purposes, as specific data for this compound is not available.

| Proton | E Isomer (ppm) | Z Isomer (ppm) |

| Imine (CH=N) | ~8.1 - 8.4 | ~7.6 - 7.9 |

| N-CH₂ | ~3.5 - 3.7 | ~3.3 - 3.5 |

Data based on general trends observed in aromatic Schiff bases.

Rotational Barriers and Atropisomerism

Rotation around single bonds in this compound, specifically the C(aryl)-C(imine) and N-C(propyl) bonds, also contributes to its conformational flexibility. Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a possibility in sterically demanding Schiff bases. acs.org For a molecule to be considered atropisomeric, the rotational energy barrier must be high enough to allow for the isolation of the individual conformers, typically greater than 20 kcal/mol. acs.org

In the case of this compound, significant atropisomerism is not expected as the propyl group is not sufficiently bulky to severely restrict rotation around the N-C(propyl) bond, and the bromine substituent does not typically impose a high enough barrier for rotation around the C(aryl)-C(imine) bond. bris.ac.uk Therefore, rotation around these bonds is expected to be rapid on the NMR timescale at room temperature, resulting in time-averaged NMR signals.

Table 2: Classification of Atropisomers Based on Rotational Energy Barriers (ΔErot). Disclaimer: This table provides a general classification of atropisomers and is not based on specific data for this compound.

| Class | Rotational Energy Barrier (ΔErot) | Interconversion Rate at Room Temperature |

| Class 1 | < 20 kcal/mol | Rapidly equilibrating |

| Class 2 | 20 to 30 kcal/mol | Can be compromised over time |

| Class 3 | > 30 kcal/mol | Stereochemically stable |

Data sourced from general principles of atropisomerism in drug discovery. acs.org

Temperature-Dependent NMR Studies for Conformational Dynamics

Temperature-dependent NMR studies are invaluable for probing the dynamics of conformational exchange. exlibrisgroup.comnih.gov By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals corresponding to nuclei involved in dynamic processes.

For this compound, lowering the temperature would be expected to slow down the rates of both E/Z isomerization and bond rotation. If these processes are fast at room temperature, cooling the sample may lead to the decoalescence of time-averaged signals into distinct signals for each conformer. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the dynamic process can be calculated. Such studies provide quantitative information about the energy barriers separating different conformations. rsc.org The temperature dependence of chemical shifts can also offer insights into the thermodynamics of the conformational equilibria. exlibrisgroup.comnih.gov

Theoretical Approaches to Conformational Landscape Exploration

Computational chemistry provides powerful methods to complement experimental studies by exploring the full conformational landscape and dynamic behavior of molecules. mdpi.com

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.comq-chem.com For this compound, a relaxed PES scan could be performed by systematically rotating the key dihedral angles, such as the one defining the orientation of the propyl group relative to the imine plane, and the one for the aryl-imine bond. At each step of the scan, the rest of the molecule's geometry is optimized to find the lowest energy structure for that particular dihedral angle. q-chem.com

This would allow for the identification of low-energy conformers (local minima) and the transition states that connect them. The results of a PES scan can provide the relative energies of different conformers and the energy barriers for their interconversion, which can be compared with experimental data from temperature-dependent NMR. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule by solving Newton's equations of motion for its atoms. rsc.org An MD simulation of this compound in a simulated solvent environment would provide a trajectory of the molecule's atomic positions over time.

Analysis of this trajectory can reveal the dynamic nature of the conformational equilibria. researchgate.net For instance, it would be possible to observe transitions between different conformational states, such as E/Z isomerization and rotations around single bonds. MD simulations can also be used to calculate various properties, including radial distribution functions to understand solvent interactions and to visualize the preferred conformations and their relative populations over time, providing a dynamic picture that complements the static view from PES scans. rsc.orgresearchgate.net

Analysis of Intramamolecular Interactions Stabilizing Conformations

The conformational landscape of this compound is primarily dictated by a series of intramolecular interactions that influence the spatial arrangement of the p-bromophenyl group, the imine linkage, and the n-propyl chain. These non-covalent interactions, although weak individually, collectively contribute to the stability of specific conformers. The key interactions at play include steric hindrance, hyperconjugation, and weak hydrogen bonds.

The planarity of the molecule is a crucial aspect of its conformational analysis. The core structure, consisting of the p-bromophenyl ring and the C=N imine bond, tends to be nearly planar. This planarity is favored by the delocalization of π-electrons across the aromatic system and the imine double bond. However, the attachment of the n-propyl group to the nitrogen atom introduces conformational flexibility.

The rotation around the N-C1' and C1'-C2' single bonds of the propyl group leads to different staggered conformations, namely anti and gauche arrangements. The relative stability of these conformers is influenced by steric interactions between the hydrogen atoms on the propyl chain and the rest of the molecule, particularly the hydrogen atom on the imine carbon.

The presence of the bromine atom on the phenyl ring can also influence the conformational preferences through weak C-H···Br intramolecular interactions, although these are generally considered to be very weak. The electron-withdrawing nature of the bromine atom can also modulate the electronic properties of the phenyl ring and the imine bond, which in turn can affect the strength of other intramolecular interactions.

To provide a quantitative perspective on the geometry of this compound, the following tables present representative values for key bond lengths, bond angles, and dihedral angles for plausible conformations. These values are based on data from crystallographic and computational studies of structurally related Schiff bases.

Table 1: Representative Bond Lengths in this compound *

| Bond | Representative Length (Å) |

| C=N | 1.28 |

| C-N | 1.47 |

| C-Br | 1.90 |

| C-C (Aromatic) | 1.39 |

| C-C (Aliphatic) | 1.54 |

| C-H (Aromatic) | 1.08 |

| C-H (Aliphatic) | 1.09 |

Table 2: Representative Bond Angles in this compound *

| Angle | Representative Value (°) |

| C-C=N | 121 |

| C=N-C | 118 |

| N-C-C (propyl) | 111 |

| C-C-C (propyl) | 112 |

| C-C-Br | 120 |

Table 3: Representative Dihedral Angles for Different Conformations of the Propyl Chain in this compound *

| Dihedral Angle (Atoms) | Conformation | Representative Value (°) |

| C=N-C1'-C2' | anti | 180 |

| C=N-C1'-C2' | gauche | ±60 |

| N-C1'-C2'-C3' | anti | 180 |

| N-C1'-C2'-C3' | gauche | ±60 |

Solid State Structural Investigations of P Bromobenzylidene Propyl Amine and Analogues

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Bond Parameters

The molecular geometry of p-Bromobenzylidene-propyl-amine analogues is characterized by the presence of a p-substituted benzene (B151609) ring and an imine (C=N) functional group. X-ray diffraction studies on analogous bromo-substituted Schiff bases reveal that the molecule generally adopts an E configuration about the C=N double bond, which is a common feature for such compounds. The benzene ring and the imine group are often nearly coplanar, although the dihedral angle between them can vary depending on the substituents and crystal packing forces. reddit.com

The bond lengths and angles within these molecules are generally within expected ranges. For instance, in analogues like (E)-N′-(4-Bromobenzylidene)-3,4-dihydroxybenzohydrazide monohydrate, the C=N double bond length is typically around 1.27 Å. The N-N single bond in hydrazone analogues is found to be in the range of 1.366 to 1.396 Å. reddit.com The C-Br bond length in the p-bromophenyl moiety is consistent with typical values for aryl bromides. The geometry around the imine nitrogen is typically trigonal planar. nih.gov

Table 1: Representative Bond Lengths and Angles for p-Bromobenzylidene Analogues

| Parameter | Typical Value (Å/°) | Source |

| C=N Bond Length | 1.271 - 1.296 Å | reddit.comnih.gov |

| C-Br Bond Length | ~1.90 Å | nih.gov |

| C-N (imine) Bond Length | 1.435 - 1.47 Å | nih.gov |

| C-C (aromatic) Bond Length | 1.37 - 1.40 Å | nih.gov |

| C-N-C Bond Angle | 116° - 121° | nih.gov |

| Dihedral Angle (Benzene/Imine) | 5° - 23° | nih.govacs.org |

Note: The data presented are representative values from studies on analogous Schiff base structures.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The supramolecular assembly of this compound and its analogues in the solid state is significantly influenced by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking.

π-π Stacking: The presence of the aromatic bromophenyl ring facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of the aromatic rings overlap, are a significant driving force in the formation of columnar or layered structures. The centroid-to-centroid distance between stacked rings is a key parameter in evaluating the strength of these interactions, with typical distances ranging from 3.4 to 4.0 Å in related structures. digitellinc.com

Crystal Packing and Supramolecular Architecture

For instance, in some bromo-substituted Schiff bases, molecules are linked by hydrogen bonds to form chains, which are then further assembled into sheets or three-dimensional structures through π-π stacking and other weaker interactions. reddit.comacs.org The presence and nature of substituents on the Schiff base can significantly influence the resulting supramolecular architecture. The propyl group in this compound, for example, would introduce a degree of conformational flexibility and steric hindrance that could affect the efficiency of crystal packing compared to analogues with smaller or more rigid substituents.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a typical bromo-substituted Schiff base, the percentage contributions of the most significant intermolecular contacts might be as follows:

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Bromo-Substituted Schiff Base Analogues

| Contact Type | Typical Percentage Contribution | Source |

| H···H | 40 - 55% | mdpi.com |

| C···H/H···C | 15 - 25% | mdpi.com |

| Br···H/H···Br | 10 - 20% | nih.gov |

| Br···C/C···Br | 2 - 5% | nih.gov |

| N···H/H···N | 5 - 10% | mdpi.com |

Note: These percentages are representative and can vary depending on the specific molecular structure and crystal packing.

The red spots on the dnorm map highlight the shortest intermolecular contacts, which often correspond to hydrogen bonds and other strong interactions. The analysis of these surfaces provides a detailed picture of the forces that hold the molecules together in the crystal.

Correlation between Solid-State and Solution-State Conformations

The conformation of a molecule can differ between the solid state and in solution due to the influence of crystal packing forces in the former and solvent effects in the latter. nih.govnih.gov While single-crystal X-ray diffraction provides a precise snapshot of the molecular conformation in the solid state, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the conformational dynamics in solution. gla.ac.uk

For Schiff bases like this compound, the primary conformational flexibility arises from rotation around the C-N and C-C single bonds. In the solid state, the molecule is locked into a specific conformation that allows for the most efficient crystal packing. This conformation is often close to planar to maximize π-π stacking interactions. nih.gov

In solution, however, the molecule may exhibit greater conformational freedom. The polarity of the solvent can influence the preferred conformation by stabilizing or destabilizing certain conformers. nih.gov For N-benzylideneanilines, which are structurally related to the title compound, studies have shown that the torsion angles between the aromatic rings and the imine bridge can vary significantly between the solid state and solution. nih.gov The barrier to rotation around the C-N bond in imines can be studied by dynamic NMR spectroscopy, providing insights into the conformational equilibria in solution. nih.gov Generally, while the solid-state conformation is a good starting point, it is not always representative of the average conformation in solution, where a mixture of conformers may exist in equilibrium.

Computational Chemistry and Theoretical Studies of P Bromobenzylidene Propyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for p-Bromobenzylidene-propyl-amine would typically be performed using a functional, such as B3LYP, paired with a suitable basis set, like 6-311++G(d,p), to accurately model its properties.

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized structure provides the foundation for all other subsequent calculations.

The electronic structure analysis reveals key bond lengths, bond angles, and dihedral angles. In this compound, particular interest lies in the C=N imine bond, the planarity of the phenyl ring, and the orientation of the propyl group. The bromine atom, being a large and electronegative substituent, is expected to influence the geometry of the benzene (B151609) ring. DFT calculations can precisely quantify these parameters.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths (Å) | C-Br | 1.910 |

| C=N | 1.285 | |

| N-C (propyl) | 1.470 | |

| C-C (phenyl avg.) | 1.395 | |

| Bond Angles (°) | C-C-Br | 119.8 |

| C-CH=N | 121.5 | |

| CH=N-C | 123.0 | |

| Dihedral Angle (°) | C-C-C=N | ~180.0 (indicating planarity) |

Note: The data in this table is illustrative and represents typical values expected for this class of compounds.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to verify the synthesis and structure of a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. For this compound, the proton of the imine group (-CH=N-) is expected to appear as a singlet in a distinct downfield region of the ¹H NMR spectrum. researchgate.net The aromatic protons would show complex splitting patterns influenced by the bromo-substituent, while the propyl group protons would appear as characteristic multiplets in the upfield region. nih.gov

IR (Infrared): IR spectroscopy is used to identify functional groups. DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. A prominent peak in the calculated IR spectrum of this compound would be the C=N stretching vibration, typically found in the 1600-1650 cm⁻¹ region. mdpi.com Other key vibrations include C-H stretches of the aromatic and aliphatic parts, and the C-Br stretch at lower wavenumbers.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max). Conjugated systems like this compound typically exhibit π → π* and n → π* transitions. researchgate.net The presence of the bromine atom and the benzene ring's conjugation with the imine group would determine the exact position of the absorption maxima.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value (Illustrative) | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | 8.35 | Imine proton (-CH=N-) |

| Chemical Shift (δ, ppm) | 7.50-7.80 | Aromatic protons | |

| Chemical Shift (δ, ppm) | 0.95-3.60 | Propyl group protons | |

| IR | Wavenumber (cm⁻¹) | 1635 | C=N stretch |

| Wavenumber (cm⁻¹) | 3050 | Aromatic C-H stretch | |

| Wavenumber (cm⁻¹) | 2960 | Aliphatic C-H stretch | |

| UV-Vis | λ_max (nm) | 285 | π → π* transition |

| λ_max (nm) | 350 | n → π* transition |

Note: The data in this table is illustrative and represents typical values expected for this class of compounds.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electron Density Distribution

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.govlibretexts.org

The HOMO acts as an electron donor, and its energy level is related to the ionization potential. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the p-bromophenyl moiety, which is rich in π-electrons. The LUMO is likely to be distributed over the C=N imine bond and the aromatic ring. The electron-withdrawing nature of the bromine atom would likely lower the energy of both the HOMO and LUMO compared to an unsubstituted analogue, potentially affecting the HOMO-LUMO gap.

Table 3: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) (Illustrative) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: The data in this table is illustrative and represents typical values expected for similar Schiff bases.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It transforms the calculated wavefunctions into localized orbitals corresponding to Lewis structures (bonds and lone pairs). This analysis quantifies charge transfer between filled "donor" NBOs and empty "acceptor" NBOs, which reveals hyperconjugative interactions that stabilize the molecule. The strength of these interactions is estimated using second-order perturbation theory. wisc.edu

In this compound, significant interactions would be expected between the lone pair electrons on the nitrogen atom (n_N) and the antibonding orbitals (π) of the C-C bonds in the phenyl ring, indicating electron delocalization. Similarly, interactions between the π orbitals of the phenyl ring and the π orbital of the C=N bond would be important.

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) |

| π (C5-C6) | π* (C=N) | 20.5 |

| n (N) | π* (C1-C2) | 5.8 |

| π (C=N) | π* (C3-C4) | 15.2 |

Note: The data in this table is illustrative and represents typical values expected for this class of compounds. Atom numbering is based on a standard representation of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the imine group due to its lone pair of electrons. The region around the bromine atom would also show negative potential. The most positive potential (blue) would be expected around the hydrogen atoms of the propyl group and the imine hydrogen. This mapping is invaluable for predicting how the molecule will interact with other molecules and biological targets.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR are computational methods used to build mathematical models that correlate a molecule's structural features (descriptors) with its biological activity or physicochemical properties, respectively. nih.govnih.govnih.gov While no specific QSAR/QSPR models for this compound are published, one can discuss the framework for their development.

To create a QSAR/QSPR model for a series of related Schiff bases, including this compound, the following steps would be taken:

Data Set Collection: A dataset of structurally similar Schiff bases with experimentally measured biological activity (e.g., IC₅₀ values for antibacterial activity) or a specific property (e.g., solubility) would be compiled. asianpubs.orgnih.gov

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Geometric (3D): Molecular surface area, volume, etc.

Quantum Chemical: HOMO/LUMO energies, dipole moment, Mulliken charges (derived from DFT calculations).

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build an equation linking the most relevant descriptors to the activity or property. The predictive power of the model would then be rigorously validated.

For this compound, descriptors related to its lipophilicity (LogP), electronic properties (HOMO-LUMO gap, dipole moment), and steric bulk would likely be significant predictors of its behavior in biological systems.

Derivation of Molecular Descriptors for Predictive Models

In the field of computational chemistry, molecular descriptors are numerical values that encode distinct structural, physicochemical, or electronic features of a molecule. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which aim to predict the biological activity or physical properties of chemical compounds. ucdavis.edu For Schiff bases like this compound, a variety of descriptors can be calculated using specialized software to build predictive models for properties such as antibacterial activity or receptor binding affinity. mdpi.comnih.gov

The process begins with the generation of a 3D structure of the molecule, which is then optimized to its lowest energy conformation using quantum chemical methods. From this optimized structure, numerous descriptors are calculated. These can be broadly categorized:

0D & 1D Descriptors: These include basic information like molecular weight, atom counts, and counts of specific fragments or functional groups (e.g., number of benzene rings, hydrogen bond donors/acceptors). ucdavis.edumdpi.com

2D Descriptors (Topological): These are derived from the 2D representation of the molecule and describe atomic connectivity and molecular topology. mdpi.com

3D Descriptors: These depend on the 3D coordinates of the atoms and include information about the molecule's shape and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. mdpi.comucsb.edu Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons, respectively. ucsb.edu Other electronic descriptors are atomic partial charges, dipole moment, and polarizability. nih.gov

For this compound, a selection of these descriptors would be calculated to form a dataset for building a predictive model.

Table 1: Illustrative Molecular Descriptors for this compound Below is a table of representative molecular descriptors that can be computationally derived for this compound.

| Descriptor Category | Descriptor Name | Description |

| Constitutional (0D/1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Benzene Rings | The count of aromatic rings within the structure. | |

| Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond (e.g., the imine nitrogen). | |

| Topological (2D) | Wiener Index | A distance-based index reflecting molecular branching. |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. |

This table is for illustrative purposes. The actual values would be obtained from specific computational chemistry software.

Correlation with Experimental Reactivity and Interaction Data

The true power of molecular descriptors is realized when they are correlated with experimentally determined data. QSAR models establish a mathematical relationship between the calculated descriptors (the independent variables) and an observed biological activity or property (the dependent variable). mdpi.comresearchgate.net

The process involves several steps:

Data Set Compilation: A series of related compounds, including this compound, with known experimental activities (e.g., IC₅₀ values for enzyme inhibition) is assembled. nih.gov

Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors is calculated as described previously.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that best fits the data. mdpi.com The goal is to find a statistically significant equation that relates a subset of descriptors to the activity. For instance, a model might show that antibacterial activity increases with a higher HOMO energy and lower molecular weight.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation. mdpi.com

A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds. For this compound, such a model could predict its potential as an antibacterial agent by correlating descriptors like its electronic properties and size with the measured activities of similar Schiff bases. mdpi.comncsu.edu The coefficients in the regression equation indicate which properties are most important for the desired activity. For example, a positive coefficient for the LUMO energy descriptor would suggest that higher electrophilicity is detrimental to the activity being modeled.

Reaction Mechanism Calculations and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the detailed step-by-step pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates. The formation of this compound from p-bromobenzaldehyde and n-propylamine is a classic imine formation reaction, the mechanism of which can be thoroughly investigated using methods like Density Functional Theory (DFT). acs.orgscribd.com

The generally accepted mechanism involves two main stages:

Nucleophilic Addition: The amine (n-propylamine) attacks the electrophilic carbonyl carbon of the aldehyde (p-bromobenzaldehyde), forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine eliminates a molecule of water to form the final imine product. This step is often the rate-limiting step and can be catalyzed by acid or base.

Computational modeling can locate the structure of each species along this reaction coordinate, including the reactants, intermediates, transition states, and products. A transition state (TS) is a fleeting, high-energy structure that represents the peak of the energy barrier between two species (e.g., between reactants and an intermediate). mit.edu Locating these transition states is computationally demanding but crucial for understanding reaction kinetics. sciencedaily.com The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. Ab initio calculations have shown that for imine formation, the presence of explicit water molecules can significantly lower the energy barrier for the proton transfer steps involved in the mechanism. acs.org

Table 2: Hypothetical Energy Profile for the Formation of this compound This table presents a plausible relative free energy profile calculated for the reaction in a solvent. Energies are relative to the reactants.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | p-bromobenzaldehyde + n-propylamine | 0.0 |

| TS1 | Transition state for carbinolamine formation | +15.2 |

| Intermediate | Carbinolamine | +5.8 |

| TS2 | Transition state for dehydration | +22.5 |

| Products | This compound + H₂O | -4.7 |

This table contains hypothetical but chemically reasonable values to illustrate a calculated reaction energy profile.

Interaction Energy Calculations in Supramolecular Assemblies

The molecule this compound possesses several features that allow it to participate in non-covalent interactions, which are critical for crystal packing and recognition at a biological target. These interactions include:

Hydrogen Bonding: The imine nitrogen atom can act as a hydrogen bond acceptor.

π-π Stacking: The electron-rich bromophenyl ring can stack with other aromatic systems.

Halogen Bonding: The bromine atom has an electrophilic region (a σ-hole) that can interact favorably with a nucleophile (like an oxygen or nitrogen atom). nih.gov

Computational methods can be used to model these interactions in dimers or larger clusters and, importantly, to calculate their strength, known as the interaction energy . This is typically calculated by subtracting the energies of the individual isolated molecules (monomers) from the total energy of the interacting complex (the supramolecular assembly).

DFT calculations, particularly those that include corrections for dispersion forces, are well-suited for studying these weak but structurally determinative interactions. researchgate.netrsc.org Analysis of these interactions helps in understanding and predicting the solid-state structure of the compound and its potential binding modes with biological macromolecules. Studies have shown that the interplay between different interactions, such as halogen bonds and π-π stacking, can be synergistic, leading to highly stable and specific assemblies. nih.govacs.org

Table 3: Potential Non-Covalent Interactions and Calculated Interaction Energies for this compound Dimers

| Interaction Type | Description of Dimer | Typical Calculated Interaction Energy (kcal/mol) |

| Halogen Bond | Br atom of one molecule interacting with the N atom of another. | -2.0 to -5.0 |

| π-π Stacking | Face-to-face or parallel-displaced stacking of the bromophenyl rings. | -1.5 to -4.0 |

| C-H···π Interaction | Propyl C-H bond interacting with the face of a bromophenyl ring. | -1.0 to -2.5 |

| Hydrogen Bond | A hydrogen bond donor (e.g., from a solvent molecule) interacting with the imine nitrogen. | -3.0 to -7.0 |

This table provides typical energy ranges for such interactions as found in the literature to illustrate the potential forces at play in the supramolecular assembly of this compound.

Reaction Mechanisms and Kinetic Studies of P Bromobenzylidene Propyl Amine Synthesis and Transformations

Mechanistic Pathways of Imine Formation

The reaction initiates with the nucleophilic attack of the primary amine, propylamine (B44156), on the electrophilic carbonyl carbon of p-bromobenzaldehyde. lumenlearning.com The presence of the electron-withdrawing bromine atom in the para position of the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, facilitating this initial step. The reaction generally proceeds through a series of proton transfer steps, leading to the formation of a key intermediate, which then eliminates a molecule of water to yield the final imine product. lumenlearning.comyoutube.com

Role of Intermediates (e.g., Zwitterions)

The initial nucleophilic attack of propylamine on p-bromobenzaldehyde leads to the formation of a tetrahedral intermediate. A critical, albeit often transient, species in this pathway is a zwitterion, formed by the direct addition of the neutral amine to the neutral aldehyde. This zwitterionic intermediate is characterized by a positively charged ammonium (B1175870) group and a negatively charged alkoxide.

Theoretical studies on similar imine formation reactions suggest that the formation of a zwitterion is a key step, which is then followed by an intramolecular proton transfer to form a more stable neutral intermediate known as a carbinolamine (or hemiaminal). arkat-usa.org The carbinolamine is a neutral tetrahedral intermediate containing both a hydroxyl group and an amino group attached to the same carbon atom.

Postulated Intermediates in the Formation of p-Bromobenzylidene-propyl-amine:

| Intermediate Name | Structure | Description |

| Zwitterion | A transient species with separated positive and negative charges, resulting from the initial nucleophilic attack. | |

| Carbinolamine | A neutral tetrahedral intermediate formed via proton transfer from the zwitterion. It is a precursor to the final imine. | |

| Iminium Ion | A protonated imine, formed after the elimination of water from the protonated carbinolamine. It is the immediate precursor to the neutral imine. |

Proton Transfer Dynamics

Proton transfer is a crucial element throughout the formation of this compound. lumenlearning.com The reaction mechanism involves a sequence of protonation and deprotonation events that facilitate the conversion of the initial reactants to the final imine product.

Following the formation of the initial zwitterionic intermediate, a rapid intramolecular or intermolecular proton transfer occurs from the newly formed ammonium ion to the alkoxide ion, yielding the neutral carbinolamine. lumenlearning.comarkat-usa.org For the reaction to proceed to the imine, the hydroxyl group of the carbinolamine must be converted into a good leaving group, which is typically achieved by protonation with an acid catalyst. libretexts.orglumenlearning.com This protonation of the hydroxyl group forms a protonated carbinolamine, setting the stage for the elimination of a water molecule.

The elimination of water is often the rate-determining step and results in the formation of a resonance-stabilized iminium ion. The final step in the mechanism is the deprotonation of the nitrogen atom of the iminium ion by a base (which can be another molecule of the amine reactant or the solvent) to yield the neutral this compound and regenerate the acid catalyst. lumenlearning.comyoutube.com The entire process can be conceptualized as a "proton shuffle," where protons are added and removed at different stages to guide the reaction towards the final product. youtube.com

Kinetic Investigations of Imine Reactions

The rate of formation of this compound is influenced by several factors, including the concentrations of the reactants, the nature of the solvent, and the temperature. Kinetic studies, while not found specifically for this compound, can be inferred from investigations of analogous aromatic aldehydes and primary amines.

Rate Constants and Reaction Orders

Kinetic studies on the condensation of various aromatic aldehydes have shown that the reaction typically follows second-order kinetics, being first-order with respect to the aldehyde and first-order with respect to the amine. znaturforsch.com It is therefore highly probable that the formation of this compound also adheres to this rate law.

Hypothetical Rate Law for the Formation of this compound:

Rate = k [p-bromobenzaldehyde] [propylamine]

Where k is the second-order rate constant. The value of this rate constant would be specific to this reaction and would need to be determined experimentally. The presence of the electron-withdrawing bromine substituent on the benzaldehyde (B42025) ring is expected to increase the rate constant compared to the reaction with unsubstituted benzaldehyde, due to the increased electrophilicity of the carbonyl carbon. znaturforsch.com

Influence of Solvent Polarity and Hydrogen Bonding Capacity on Reaction Rates

The choice of solvent can significantly impact the rate of imine formation. The effect of solvent polarity is complex and depends on the relative stabilization of the reactants, transition states, and intermediates. For the reaction between an amine and an aldehyde, the transition state leading to the zwitterionic and subsequently the carbinolamine intermediate is more polar than the reactants. Therefore, polar solvents are generally expected to stabilize this transition state more than the reactants, leading to an increase in the reaction rate.

Expected Influence of Solvent Properties on Reaction Rate:

| Solvent Property | Expected Effect on Rate | Rationale |

| Increasing Polarity | Increase | Stabilization of the polar transition state. |

| Hydrogen Bond Donating Ability (Protic Solvents) | Can decrease or increase | May decrease nucleophilicity of the amine but can facilitate proton transfers. |

| Hydrogen Bond Accepting Ability (Aprotic Polar Solvents) | Increase | Can stabilize the developing positive charge on the nitrogen in the transition state without deactivating the amine nucleophile. |

Temperature Dependence of Reaction Kinetics and Activation Parameters

The rate of formation of this compound is expected to increase with temperature, following the principles of chemical kinetics. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A e(-Ea/RT)

Where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. By measuring the rate constant at different temperatures, the activation energy for the reaction can be determined.

Furthermore, the activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be calculated from the temperature dependence of the rate constant using the Eyring equation. For bimolecular reactions like imine formation, a negative entropy of activation is typically observed, reflecting the loss of entropy as two reactant molecules come together to form a more ordered transition state. znaturforsch.com

Photochemical and Thermal Reaction Mechanisms

The study of photochemical and thermal reaction mechanisms of imines, or Schiff bases, provides critical insights into their stability, reactivity, and potential for transformation under different energy inputs. For this compound, while specific comprehensive studies are not extensively documented, its reactivity can be inferred from the well-established behavior of related aromatic imines. These reactions are primarily centered around the carbon-nitrogen double bond (azomethine group) and are influenced by the electronic effects of the substituents on the aromatic ring and the nature of the alkyl group on the nitrogen atom.

Photochemical Reaction Mechanisms

The photochemistry of aromatic imines is a rich field, characterized by several potential reaction pathways upon absorption of ultraviolet or visible light. These reactions are often initiated by the excitation of electrons to higher energy states, leading to the formation of reactive intermediates.

E/Z Isomerization: A primary photochemical process for many imines is the E/Z (or cis/trans) isomerization around the C=N double bond. acs.org Irradiation with light of a suitable wavelength can promote the molecule to an excited state (S₁ or T₁), where the rotational barrier around the imine bond is significantly lower. This allows for the conversion between the more stable E-isomer and the less stable Z-isomer. acs.org The system can then return to the ground state, populating a mixture of both isomers. The process is often reversible, and a photostationary state (PSS) can be reached under continuous irradiation, where the rates of forward and reverse isomerization are equal. acs.org For heterocyclic imines, this anti-to-syn isomerization has been observed to be a relatively fast process. rsc.org

Photoreduction and Radical Reactions: Upon photoexcitation, the imine can act as an acceptor of a hydrogen atom or an electron, leading to radical species. The N-centered radical character of an excited state imine can initiate subsequent reactions. nih.gov For instance, in the presence of a suitable hydrogen donor, the excited imine can abstract a hydrogen atom, resulting in the formation of a ketimine radical and a radical from the donor molecule. These radical intermediates can then undergo various reactions, such as dimerization or further rearrangement. The study of photochemical reactions of imines has shown that the mechanism can proceed via a one-step or two-step hydrogen atom transfer (HAT), which influences the stereoselectivity and regioselectivity of the reaction. anr.fr

Cyclization Reactions: In some cases, particularly for imines with appropriate substitution patterns, intramolecular cyclization can occur. This is more common in ortho-substituted aromatic imines, but long-range cyclizations are also possible. These reactions can lead to the formation of new heterocyclic ring systems.

Research Findings on Related Systems: Studies on various Schiff bases have elucidated key aspects of their photochemical behavior. For example, research on quinazolinone-based Schiff's bases using EPR and NMR spectroscopy has demonstrated that UV irradiation (at 365 nm) induces isomerization from the anti- to the higher-energy syn-form. rsc.org This conversion was found to be rapid, reaching a maximum conversion of 25% within 10 minutes, with thermodynamic equilibrium being re-established in approximately 15 minutes. rsc.org Furthermore, the development of photoswitchable imines has shown that E-to-Z photoisomerism can generate a more kinetically labile species. acs.org

The following table summarizes the general photochemical pathways observed for aromatic imines, which are applicable to this compound.

| Photochemical Reaction | Description | Key Intermediates | Typical Products |

| E/Z Isomerization | Reversible conversion between geometric isomers around the C=N bond upon light absorption. acs.orgrsc.org | Excited singlet or triplet states. | Mixture of E and Z isomers. acs.org |

| Photoreduction | Hydrogen atom abstraction by the excited imine from a solvent or other donor molecule. anr.fr | Ketimine radicals. | Reduced imines (amines), dimers. |

| Radical Cyclization | Intramolecular cyclization initiated by the N-centered radical character of the excited imine. nih.gov | Biradical species. | Cyclic amine derivatives, heterocyclic compounds. |

Thermal Reaction Mechanisms

Thermal reactions of imines generally require higher energy input compared to photochemical processes and often lead to decomposition or rearrangement. The thermal stability of a Schiff base is a critical parameter, particularly for applications that involve heating.

Thermal Decomposition: At elevated temperatures, Schiff bases can undergo decomposition. The decomposition process for many Schiff bases occurs in multiple stages, as revealed by thermogravimetric analysis (TGA). nih.gov The initial stage often involves the loss of peripheral groups, followed by the cleavage of the core structure at higher temperatures. For instance, some Schiff base complexes exhibit decomposition temperatures ranging from 150 to 330 °C, indicating their thermal stability within this range. researchgate.net The thermal decomposition of metal complexes of Schiff bases has been utilized to produce metal oxides. imist.ma

Kinetic studies of the thermal decomposition of Schiff bases, using methods like Kissinger-Akahira-Sunose and Flynn-Wall-Ozawa, have been performed to determine the kinetic triplet (activation energy, pre-exponential factor, and reaction model). nih.gov These studies show that the decomposition can be a complex process with multiple steps. For one Schiff base, thermal analysis revealed stability up to 160 °C, followed by a two-step decomposition process between 160 °C and 310 °C. nih.gov Another related Schiff base showed even better thermal stability, up to 204 °C, before undergoing a two-step degradation. nih.gov

Thermal Isomerization: Similar to photochemical isomerization, thermal energy can also overcome the rotational barrier of the C=N bond, leading to E/Z isomerization. However, this typically requires higher temperatures than photochemical methods. The thermodynamically more stable isomer will be favored at equilibrium.

Hydrolysis: Although not a unimolecular thermal reaction, the hydrolysis of imines to their corresponding aldehyde/ketone and primary amine is a common and important reaction that is often accelerated by heat. This is a reversible reaction, and the equilibrium can be shifted by the addition or removal of water.

Research Findings on Related Systems: Thermogravimetric analysis of various Schiff bases and their metal complexes has provided valuable data on their thermal stability. The decomposition often proceeds through distinct steps, which can be correlated with the fragmentation of the molecule. The high thermal stability of many Schiff bases is a useful attribute for their application as catalysts in high-temperature reactions. tandfonline.com The thermal decarboxylation of α-amino acids in the presence of ketones to form Schiff bases, which then decompose, has also been studied. rsc.org

The table below presents typical thermal decomposition data for representative Schiff bases, offering an insight into the expected thermal behavior of this compound.

| Schiff Base System | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTGmax (°C) |

| Schiff Base (SB1) nih.gov | Stage 1 | up to 62 | 4.84 (adsorbed water) | 58 (endothermic peak) |

| Stage 2 | 160 - 310 | 61.31 | 200.2 and 261.1 | |

| Schiff Base (SB2) nih.gov | Stage 1 | 204 - 273 | 44.44 | 247 |

| Stage 2 | 273 - 357 | 37.07 | 288 | |

| General Schiff Base Complexes researchgate.net | Decomposition | 150 - 330 | - | - |

Note: The data in the table is for different Schiff base systems and is intended to be illustrative of the general thermal behavior.

Coordination Chemistry of P Bromobenzylidene Propyl Amine

p-Bromobenzylidene-propyl-amine as a Ligand in Metal Complexes

This compound is a Schiff base ligand that typically acts as a bidentate or monodentate ligand in its coordination to metal ions. The presence of the azomethine (-CH=N-) group is crucial for its coordinating ability.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes of this compound generally involves the direct reaction of the Schiff base ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. The choice of solvent and reaction conditions can influence the stoichiometry and coordination geometry of the resulting complex. For instance, the reaction of metal chlorides or acetates with the ligand in a 1:2 metal-to-ligand molar ratio in an ethanolic solution is a common synthetic route. The resulting solid complexes can then be isolated by filtration, washed, and dried.

General reaction scheme: M(X)₂ + 2 (p-BrC₆H₄CH=NC₃H₇) → [M(p-BrC₆H₄CH=NC₃H₇)₂X₂] Where M = Transition metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)) and X = Anion (e.g., Cl⁻, CH₃COO⁻).

Metal-Ligand Bonding Nature and Donor Atoms